![molecular formula C17H19N3O2S B417479 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea](/img/structure/B417479.png)
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea is a chemical compound with the molecular formula C17H19N3O2S and a molar mass of 329.42 g/mol . This compound is known for its unique structure, which includes a hydrazinecarbothioamide group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea typically involves the reaction of 3-methylphenol with acetyl chloride to form 3-methylphenyl acetate. This intermediate is then reacted with phenylmethylhydrazinecarbothioamide under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea can be compared with other similar compounds such as:
- 2-{[(4-methylphenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
- 2-{[(2-methylphenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
- 2-{[(3-chlorophenyl)oxy]acetyl}-N-(phenylmethyl)hydrazinecarbothioamide
These compounds share similar structural features but differ in the position or nature of substituents on the phenyl ring, which can influence their chemical properties and biological activities .
Eigenschaften
Molekularformel |
C17H19N3O2S |
|---|---|
Molekulargewicht |
329.4g/mol |
IUPAC-Name |
1-benzyl-3-[[2-(3-methylphenoxy)acetyl]amino]thiourea |
InChI |
InChI=1S/C17H19N3O2S/c1-13-6-5-9-15(10-13)22-12-16(21)19-20-17(23)18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,21)(H2,18,20,23) |
InChI-Schlüssel |
YRBQGSBAJLNCCC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NNC(=S)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-nitro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-phenylbenzamide](/img/structure/B417396.png)
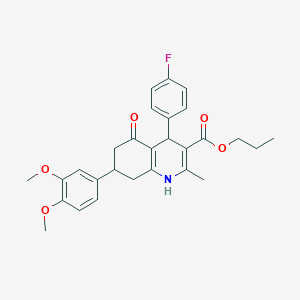
![N-[4-methyl-3-(2-methylpropanoylamino)phenyl]thiophene-2-carboxamide](/img/structure/B417398.png)
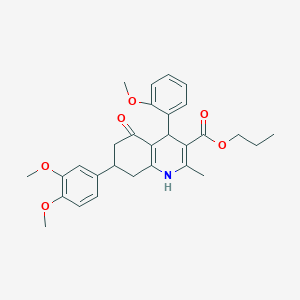
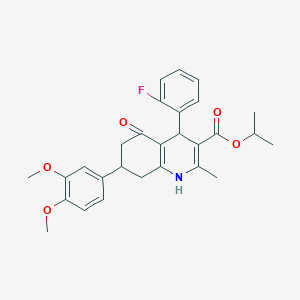
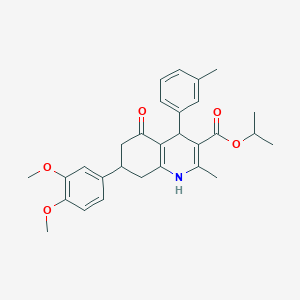
![3-methyl-N'-(4-methylbenzylidene)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide](/img/structure/B417409.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B417411.png)
![3,4-Dichloro-N-(4-methoxy-2-nitrophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B417412.png)
![2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B417413.png)
![N-{3-nitro-4-methylphenyl}-2-{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B417414.png)
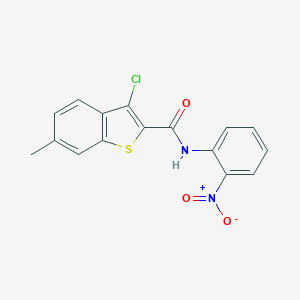
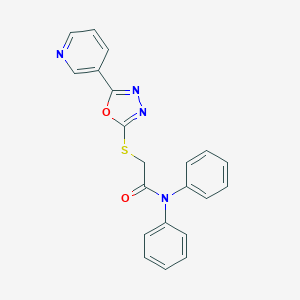
![2-[(4-chlorophenyl)oxy]-N-{4-nitrophenyl}-N-{[4-(methyloxy)phenyl]methyl}acetamide](/img/structure/B417418.png)
